(1-Formylcyclohexyl) benzoate
CAS No.:
Cat. No.: VC19310426
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16O3 |
|---|---|
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | (1-formylcyclohexyl) benzoate |
| Standard InChI | InChI=1S/C14H16O3/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
| Standard InChI Key | UKQGDXZRNDYWCI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C=O)OC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(1-Formylcyclohexyl) benzoate (C₁₄H₁₆O₃) consists of a cyclohexyl backbone with a formyl (-CHO) group at the 1-position and a benzoyloxy (-OCOC₆H₅) group at the adjacent carbon. The cyclohexane ring adopts a chair conformation, minimizing steric hindrance between the formyl and benzoyloxy substituents . The ester linkage between the cyclohexanol derivative and benzoic acid confers moderate polarity, influencing solubility and reactivity.
Spectral Characterization
While experimental data for this compound are scarce, analogous benzoate esters exhibit distinctive spectral features:
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¹H NMR: A singlet near δ 8.1 ppm (aromatic protons of the benzoyl group), a multiplet at δ 4.5–5.0 ppm (cyclohexyl methine adjacent to the ester), and a formyl proton resonance at δ 9.5–10.0 ppm .
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IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (formyl C=O) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of (1-Formylcyclohexyl) benzoate can be inferred from established esterification protocols:
Step 1: Preparation of 1-Formylcyclohexanol
Cyclohexene is subjected to hydroformylation using syngas (CO/H₂) in the presence of a rhodium catalyst to yield 1-formylcyclohexanol . Alternative routes involve oxidation of 1-cyclohexylmethanol with pyridinium chlorochromate (PCC).
Step 2: Esterification with Benzoyl Chloride
1-Formylcyclohexanol reacts with benzoyl chloride in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP):
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) .
Physicochemical Properties
Thermodynamic Parameters
Stability Profile
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Thermal Stability: Decomposes above 200°C, releasing CO and benzene derivatives .
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Hydrolytic Sensitivity: The ester bond undergoes slow hydrolysis in alkaline media (t₁/₂ = 48 h at pH 10) .
Future Research Directions
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